Methyl 2-(bromomethyl)oxolane-2-carboxylate
Description
Methyl 2-(bromomethyl)oxolane-2-carboxylate is a brominated derivative of oxolane (tetrahydrofuran) with a methyl ester and bromomethyl substituent at the 2-position. The compound is likely used as a versatile intermediate in organic synthesis, particularly in alkylation reactions due to the reactive bromomethyl group. Its molecular formula is inferred as C₇H₁₁BrO₃, combining a tetrahydrofuran ring (oxolane) with bromomethyl and ester functionalities.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(bromomethyl)oxolane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-10-6(9)7(5-8)3-2-4-11-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBVHFQQKXZWSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCO1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(bromomethyl)oxolane-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl oxolane-2-carboxylate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)oxolane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield methyl 2-(azidomethyl)oxolane-2-carboxylate, while oxidation with potassium permanganate could produce methyl 2-(hydroxymethyl)oxolane-2-carboxylate.
Scientific Research Applications
Methyl 2-(bromomethyl)oxolane-2-carboxylate is a chemical compound with applications in organic synthesis and medicinal chemistry. It features a five-membered oxolane ring with bromomethyl and methyl carboxylate groups attached to the same carbon atom. The presence of bromine allows for nucleophilic substitution reactions, while the methyl carboxylate group introduces additional reactivity.
Organic Synthesis
This compound is used as a building block in the synthesis of complex organic molecules, particularly in pharmaceutical development. The oxolane structure and the reactive bromomethyl group make it a versatile intermediate for creating a variety of compounds.
Medicinal Chemistry
Compounds with structures similar to this compound have been studied for their potential pharmaceutical applications, including anti-inflammatory and antimicrobial activities. The bromomethyl group's reactivity allows for modifications that can enhance biological activity or target specific enzymes or receptors.
Interaction Studies
Interaction studies involving this compound focus on its reactivity with nucleophiles. These studies are essential for understanding its mechanism of action and potential use in drug design. Understanding how this compound interacts with biological molecules can provide insights into its efficacy and safety as a pharmaceutical agent.
Comparable Compounds
Other compounds with structural similarities to this compound include:
- Methyl 2-(chloromethyl)oxolane-2-carboxylate Contains chlorine instead of bromine, leading to a different reactivity profile due to chlorine's electronegativity.
- Methyl 2-(iodomethyl)oxolane-2-carboxylate Contains iodine, which is larger and more reactive than bromine, resulting in enhanced reactivity and potential for different reaction pathways.
- Methyl 2-(hydroxymethyl)oxolane-2-carboxylate Contains a hydroxymethyl group instead of bromine, providing additional functionalization opportunities.
- 3-(Bromomethyl)-3-methyloxetane Features a similar oxetane structure but with a different substitution pattern, offering distinct reactivity due to the positioning of substituents.
- 4-(Bromomethyl)tetrahydrofuran Has a tetrahydrofuran ring structure, which may exhibit different solubility and reactivity characteristics.
Anti-tubercular Agents
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)oxolane-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares Methyl 2-(bromomethyl)oxolane-2-carboxylate with key structural analogs:
Reactivity and Functional Group Analysis
- Bromomethyl vs. Amide Groups : The bromomethyl group in the target compound enhances its reactivity in nucleophilic substitutions (e.g., SN2 reactions), making it superior to analogs like N-(2-bromo-4-methylphenyl)oxolane-2-carboxamide (), where the amide group stabilizes the structure via resonance, reducing electrophilicity .
- Ester vs. Keto Functionality : Compared to Ethyl 2-methyl-4-oxooxane-2-carboxylate (), the target compound’s ester group offers better solubility in polar aprotic solvents, whereas the keto group in the analog may participate in ketone-specific reactions (e.g., Grignard additions) .
- Branching Effects : 2-(Bromomethyl)-2-(2-methylpropyl)oxolane () lacks an ester group but features a bulky 2-methylpropyl substituent, which sterically hinders bromine’s reactivity compared to the target compound’s simpler structure .
Research Findings and Data Trends
Stability and Handling
- Hydrolytic Sensitivity : The ester group in the target compound may render it prone to hydrolysis under acidic/basic conditions, similar to Methyl tetrahydrofuran-2-carboxylate .
- Thermal Stability: Brominated compounds (e.g., the target and 2-(Bromomethyl)-2-(2-methylpropyl)oxolane) require storage at low temperatures to prevent decomposition, unlike non-halogenated analogs .
Market and Availability
- Commercial Sources : lists multiple brominated oxolane derivatives (e.g., EN300-696800, EN300-511704), indicating industrial availability of such intermediates .
- Purity Standards: High-purity (>97%) analogs like 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-1,3-dioxolane () suggest stringent quality control for brominated building blocks .
Biological Activity
Methyl 2-(bromomethyl)oxolane-2-carboxylate is a compound of interest due to its potential biological activities. This article summarizes its synthesis, biological properties, and mechanisms of action based on current research findings.
Chemical Structure and Synthesis
This compound features a five-membered oxolane ring with a bromomethyl and a carboxylate group. The presence of the bromine atom enhances its reactivity, making it suitable for various nucleophilic substitution reactions that can modify its biological activity. Synthesis methods often involve the reaction of oxolane derivatives with bromomethylating agents, followed by esterification to yield the final product.
Antimicrobial Activity
Compounds with oxolane structures have been studied for their antimicrobial properties. For instance, derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Methyl 2-bromoacetamido-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 | Inhibition of β-ketoacyl synthase |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 | Disruption of fatty acid synthesis |
| Enoxacin derivatives | MRSA | 12.5 - 25 | Inhibition of DNA gyrase |
Case Studies
- Antitumor Activity : A study reported that oxolane derivatives increased reactive oxygen species (ROS) generation in cancer cells, leading to apoptosis. This suggests that this compound could exhibit similar effects by inducing oxidative stress in tumor cells .
- Inhibition of Mycobacteria : Research on thiazole derivatives indicated that structural modifications could enhance activity against M. tuberculosis. Although direct studies on this compound are lacking, it is hypothesized that similar modifications could lead to improved efficacy against mycobacterial infections .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often inhibit key enzymes involved in metabolic pathways critical for bacterial survival.
- Membrane Disruption : The lipophilic nature of oxolane derivatives allows them to integrate into bacterial membranes, compromising their integrity.
- ROS Generation : Enhanced ROS production can lead to cellular damage and apoptosis in cancer cells.
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-(bromomethyl)oxolane-2-carboxylate, and what mechanistic considerations are critical for success?
Answer: The synthesis typically involves bromination of a pre-formed oxolane ester or esterification of a brominated precursor. For example, analogous compounds like methyl 2-(bromomethyl)benzoate are synthesized via bromination of methyl 2-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ . Key considerations include:
- Radical bromination efficiency : Reaction temperature (60–80°C) and stoichiometric control of NBS to avoid over-bromination.
- Steric effects : The oxolane ring’s rigidity may hinder bromination at the methyl group, requiring prolonged reaction times or elevated temperatures.
- Workup : Purification via column chromatography (hexane/ethyl acetate) to isolate the product from unreacted starting material or di-brominated byproducts.
Q. How can researchers optimize reaction conditions to improve yield in esterification or bromination steps?
Answer: Optimization strategies include:
- Solvent selection : Use non-polar solvents (e.g., CCl₄) for radical bromination to stabilize intermediates and minimize side reactions .
- Catalyst tuning : For esterification, acidic catalysts (e.g., H₂SO₄) or coupling agents (DCC/DMAP) enhance reactivity between carboxylic acids and alcohols.
- Temperature control : Gradual heating (e.g., 60°C to 80°C) prevents decomposition of thermally labile intermediates.
- In situ monitoring : TLC or GC-MS to track reaction progress and terminate before byproduct formation .
Advanced Research Questions
Q. What analytical techniques resolve stereochemical ambiguities in this compound derivatives, particularly in chiral environments?
Answer:
- X-ray crystallography : Resolves absolute configuration, as demonstrated in structurally similar compounds like methyl 4-hydroxy-3-[4-methoxy-2-(methoxymethyleneoxy)phenyl]-5-oxo-2,5-dihydrofuran-2-carboxylate, where crystallographic data confirmed stereochemistry .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- NMR spectroscopy : NOESY or Mosher’s ester analysis identifies spatial proximity of substituents, critical for assigning R/S configurations .
Q. How does the steric and electronic environment of the oxolane ring influence the reactivity of the bromomethyl group in nucleophilic substitution reactions?
Answer:
- Steric hindrance : The oxolane ring’s rigidity restricts access to the bromomethyl group, slowing SN2 reactions. Bulky nucleophiles (e.g., tert-butoxide) show reduced reactivity compared to smaller ones (e.g., iodide) .
- Electronic effects : Electron-withdrawing ester groups (carboxylate) polarize the C-Br bond, enhancing electrophilicity. However, the oxolane oxygen’s lone pairs may stabilize transition states in SN1 mechanisms.
- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate SN2 pathways by stabilizing transition states, while protic solvents favor SN1 .
Q. What stability challenges arise during storage or handling of this compound, and how can they be mitigated?
Answer:
- Hydrolysis : The bromomethyl group is susceptible to hydrolysis in humid conditions. Store under inert gas (Ar/N₂) with molecular sieves in anhydrous solvents (e.g., THF, DCM) .
- Thermal decomposition : Decomposes above 100°C; avoid prolonged heating during synthesis.
- Light sensitivity : Store in amber vials to prevent radical degradation, as brominated compounds often undergo photolytic C-Br bond cleavage .
Data Contradiction and Resolution
Q. Conflicting reports exist on the regioselectivity of bromination in similar oxolane esters. How can researchers validate their findings?
Answer:
- Isotopic labeling : Use deuterated analogs (e.g., CD₃ groups) to track bromination sites via mass spectrometry or NMR.
- Computational modeling : DFT calculations (e.g., Gaussian) predict relative stability of brominated intermediates, guiding experimental design .
- Byproduct analysis : GC-MS or HPLC-MS identifies di-brominated or rearranged products, clarifying competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
